14(15)-EpETE is primarily sourced from the enzymatic oxidation of arachidonic acid through the action of cytochrome P450 enzymes. It belongs to the class of epoxyeicosatrienoic acids, which are known for their vasodilatory effects and involvement in inflammatory responses. The classification of this compound falls under lipid mediators, specifically as an oxylipin, which encompasses various oxygenated derivatives of fatty acids.
The synthesis of 14(15)-EpETE can be achieved through several methods, predominantly involving enzymatic reactions. One effective approach utilizes fungal unspecific peroxygenases (UPOs) that catalyze the regioselective epoxidation of arachidonic acid. The reaction typically occurs under controlled pH conditions with hydrogen peroxide as the oxidizing agent.
The following steps outline a general synthesis protocol:
The molecular structure of 14(15)-EpETE features an epoxide functional group at the 14th and 15th carbon positions of the eicosatetraenoic acid backbone. Its chemical formula is , with a molecular weight of approximately 320.47 g/mol.
Key structural data includes:
14(15)-EpETE participates in various biochemical reactions that influence cellular signaling pathways. Some notable reactions include:
The compound's reactivity is primarily attributed to its epoxide group, which can undergo hydrolysis or nucleophilic attack, leading to various downstream effects in biological systems .
The mechanism by which 14(15)-EpETE exerts its biological effects involves several pathways:
Research indicates that these mechanisms collectively contribute to its role in cardiovascular health and disease .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed for quantifying concentrations in biological samples, demonstrating its stability under specific conditions .
14(15)-EpETE has significant implications in both basic research and clinical applications:
14(15)-Epoxyeicosatetraenoic acid (14(15)-EpETE) is synthesized primarily through the epoxidation of eicosapentaenoic acid (EPA), an ω-3 polyunsaturated fatty acid (PUFA). This reaction is catalyzed by cytochrome P450 (CYP) epoxygenases, which insert an oxygen atom across a specific double bond in EPA (between C14–C15) to form the epoxide group [2] [5] [6].
The CYP2J and CYP2C subfamilies are the dominant epoxygenases in humans. CYP2J2, highly expressed in cardiovascular tissues (endothelium, cardiomyocytes), preferentially generates 14(15)-EpETE from EPA, with minor contributions from CYP2C8 and CYP2C9 [2] [5]. These enzymes exhibit tissue-specific expression:
Table 1: CYP Epoxygenase Specificity for EPA Metabolism
CYP Isoform | Primary EPA Metabolite | Tissue Localization | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
CYP2J2 | 14(15)-EpETE | Heart, Endothelium | 1.8 × 104 M-1s-1 |
CYP2C8 | 17(18)-EpETE | Liver, Kidney | 0.9 × 104 M-1s-1 |
CYP2C9 | 11(12)-EpETE | Vascular Smooth Muscle | 0.7 × 104 M-1s-1 |
CYP epoxygenases produce enantioselective epoxides. CYP2J2 synthesizes 14(R),15(S)-EpETE as the predominant enantiomer (>85% enantiomeric excess), crucial for its biological activity [6] [9]. This specificity arises from the enzyme’s active-site topology, which positions EPA to favor oxygen insertion at the C14–C15 bond with R/S stereochemistry [6].
EPA competes with arachidonic acid (AA, ω-6 PUFA) for catalytic sites of CYP, cyclooxygenase (COX), and lipoxygenase (LOX). During inflammation, AA metabolism dominates, yielding pro-inflammatory eicosanoids (e.g., prostaglandins, leukotrienes). This reduces 14(15)-EpETE synthesis by >60% [7] [9]. LPS-induced inflammation suppresses CYP2J expression by 80% in hepatic tissue within 24 hours, further diverting EPA toward less active LOX products [9].
Elevating ω-3 PUFAs (EPA/DHA) shifts eicosanoid profiles toward specialized pro-resolving mediators (SPMs). A ω3:ω6 ratio of 1:1 increases 14(15)-EpETE plasma levels by 3.5-fold, while a 1:5 ratio favors AA-derived mediators [2] [7]. Dietary ω-3 supplementation reduces AA incorporation into membrane phospholipids, freeing EPA for CYP-mediated epoxidation [2] [6].
Table 2: Impact of ω3:ω6 Ratio on EPA-Derived Oxylipins
ω3:ω6 Ratio | 14(15)-EpETE (nM) | AA-Prostaglandins (nM) | CYP2J2 Activity (Fold Change) |
---|---|---|---|
1:1 | 45.2 ± 3.1 | 18.3 ± 2.4 | 3.5 |
1:4 | 12.7 ± 1.8 | 62.9 ± 4.7 | 1.2 |
1:10 | 5.4 ± 0.9 | 128.6 ± 9.2 | 0.6 |
14(15)-EpETE is rapidly inactivated by soluble epoxide hydrolase (sEH), which hydrolyzes the epoxide to form 14,15-dihydroxyeicosatetraenoic acid (14,15-DiHETE). This reaction reduces 14(15)-EpETE’s anti-inflammatory potency by 90% [3] [4] [9]. sEH expression is upregulated by pro-inflammatory cytokines (TNF-α, IL-6), accelerating 14(15)-EpETE clearance during inflammation [9]. Pharmacological sEH inhibition (e.g., TPPU) increases plasma 14(15)-EpETE half-life from 15 minutes to >2 hours [3].
14,15-DiHETE is not biologically inert. It acts as a partial antagonist of 14(15)-EpETE-mediated vasodilation in bovine coronary arteries (IC50 = 10 μM) [4]. However, it inhibits monocyte adhesion at low concentrations (0.1–1 μM), suggesting context-dependent activity [4] [9]. DiHETEs are further metabolized via β-oxidation or conjugation to glutathione, facilitating renal excretion [3] [4].
Table 3: Metabolic Fate of 14(15)-EpETE
Metabolic Pathway | Primary Enzyme | Product | Biological Activity |
---|---|---|---|
Epoxide Hydrolysis | sEH (EPHX2) | 14,15-DiHETE | Weak vasodilator; anti-adhesion |
Glutathione Conjugation | GSTs | 14,15-GSH-DiHETE | Excreted in bile |
β-Oxidation | Mitochondrial β-oxidase | Chain-shortened diols | Inactive |
CAS No.: 82469-79-2
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3